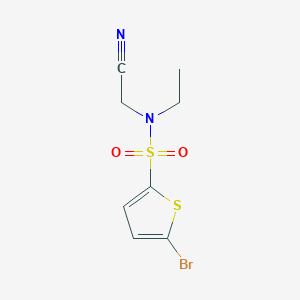
5-bromo-N-(cyanomethyl)-N-ethylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(cyanomethyl)-N-ethylthiophene-2-sulfonamide is a chemical compound that is commonly used in scientific research. This compound has a unique structure that makes it useful in various applications, including drug discovery, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(cyanomethyl)-N-ethylthiophene-2-sulfonamide has various scientific research applications, including drug discovery and medicinal chemistry. This compound is used as a starting material for the synthesis of various bioactive compounds, such as kinase inhibitors and antitumor agents. It is also used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(cyanomethyl)-N-ethylthiophene-2-sulfonamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various cellular processes. This inhibition leads to the disruption of cellular signaling pathways, which can result in the inhibition of tumor growth and the treatment of various diseases.
Biochemical and Physiological Effects:
5-bromo-N-(cyanomethyl)-N-ethylthiophene-2-sulfonamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. It also has anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, which can be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-(cyanomethyl)-N-ethylthiophene-2-sulfonamide in lab experiments include its unique structure, which makes it useful in various applications. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
There are many future directions for research involving 5-bromo-N-(cyanomethyl)-N-ethylthiophene-2-sulfonamide. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the mechanism of action of this compound and its potential targets in cellular signaling pathways. Additionally, the synthesis of new analogs of this compound could lead to the discovery of new bioactive compounds with improved properties.
Synthesemethoden
The synthesis of 5-bromo-N-(cyanomethyl)-N-ethylthiophene-2-sulfonamide involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with N-cyanomethyl-N-ethylamine. This reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 5-bromo-N-(cyanomethyl)-N-ethylthiophene-2-sulfonamide.
Eigenschaften
IUPAC Name |
5-bromo-N-(cyanomethyl)-N-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S2/c1-2-11(6-5-10)15(12,13)8-4-3-7(9)14-8/h3-4H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTUYWQNTYVFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)S(=O)(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(cyanomethyl)-N-ethylthiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1,2-oxazol-3-yl)methanamine](/img/structure/B7589519.png)
![2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine](/img/structure/B7589534.png)

![4-[(2,3-Dichlorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589553.png)
![2-Methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid](/img/structure/B7589562.png)
![4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid](/img/structure/B7589566.png)



![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)